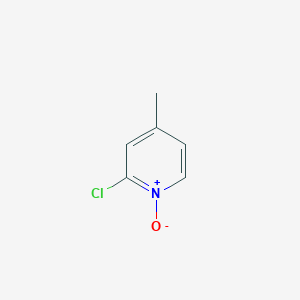
2-クロロ-4-メチルピリジン 1-オキシド
概要
説明
2-Chloro-4-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
科学的研究の応用
2-Chloro-4-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
It’s known that pyridine derivatives, including 2-chloro-4-methylpyridine 1-oxide, are often used in the synthesis of various organic compounds . These compounds can interact with a wide range of biological targets depending on their final structure.
Mode of Action
2-Chloro-4-methylpyridine 1-oxide is primarily used as a reagent in organic synthesis . It can participate in various reactions such as Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound interacts with its targets (other organic compounds) to form new bonds and structures .
Biochemical Pathways
The compound’s role in the synthesis of other organic compounds suggests that it could potentially influence a variety of biochemical pathways depending on the nature of the synthesized compounds .
Result of Action
As a reagent used in organic synthesis, its primary effect is the formation of new organic compounds through various reactions .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-4-methylpyridine using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like acetic acid or water.
Another method involves the use of N-oxides of pyridines as starting materials. For instance, 2-chloro-4-methylpyridine can be treated with m-chloroperbenzoic acid (m-CPBA) to yield 2-chloro-4-methylpyridine 1-oxide.
Industrial Production Methods
Industrial production of 2-chloro-4-methylpyridine 1-oxide often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
2-Chloro-4-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation states of the pyridine ring.
Reduction: 2-Chloro-4-methylpyridine.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methylpyridine 1-oxide
- 2-Chloro-3-methylpyridine 1-oxide
- 2-Bromo-4-methylpyridine 1-oxide
Uniqueness
2-Chloro-4-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of both the chlorine atom and the N-oxide group provides a versatile platform for further chemical modifications and functionalization.
特性
IUPAC Name |
2-chloro-4-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRINZIZOOSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500085 | |
| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-61-8 | |
| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

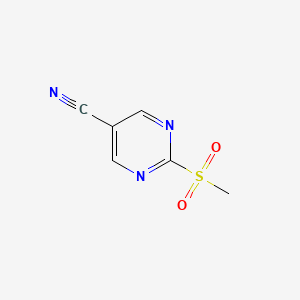
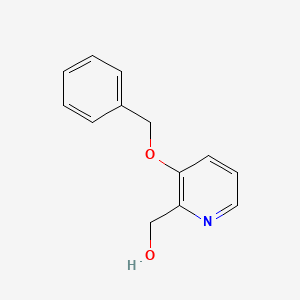
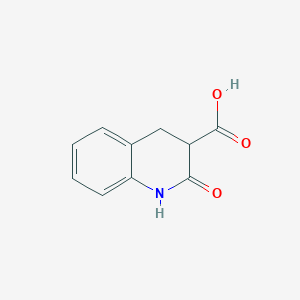
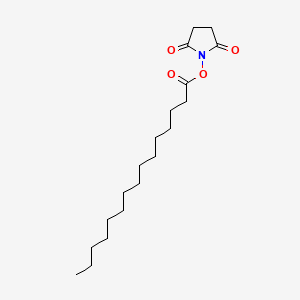
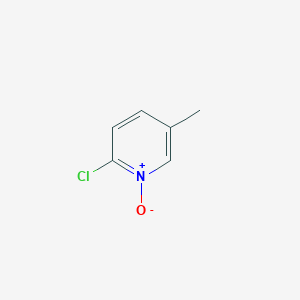
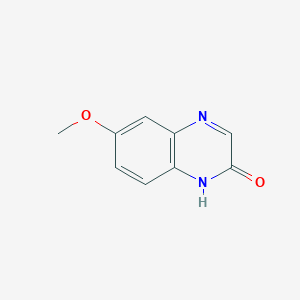
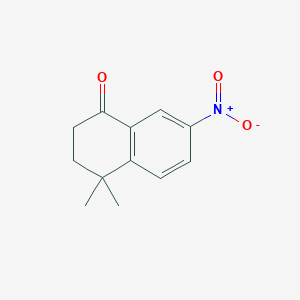
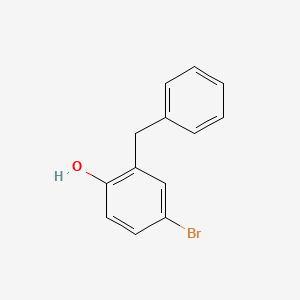
acetic acid](/img/structure/B1601521.png)
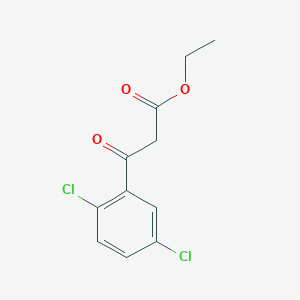
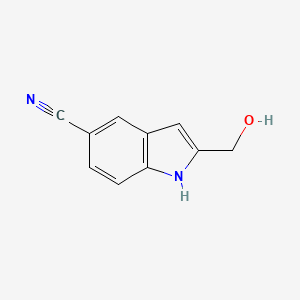
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

